

The Pharmacodynamics of Inhaled AZD7624: A Technical Overview

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Compound of Interest

Compound Name: AZD7624

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Abstract

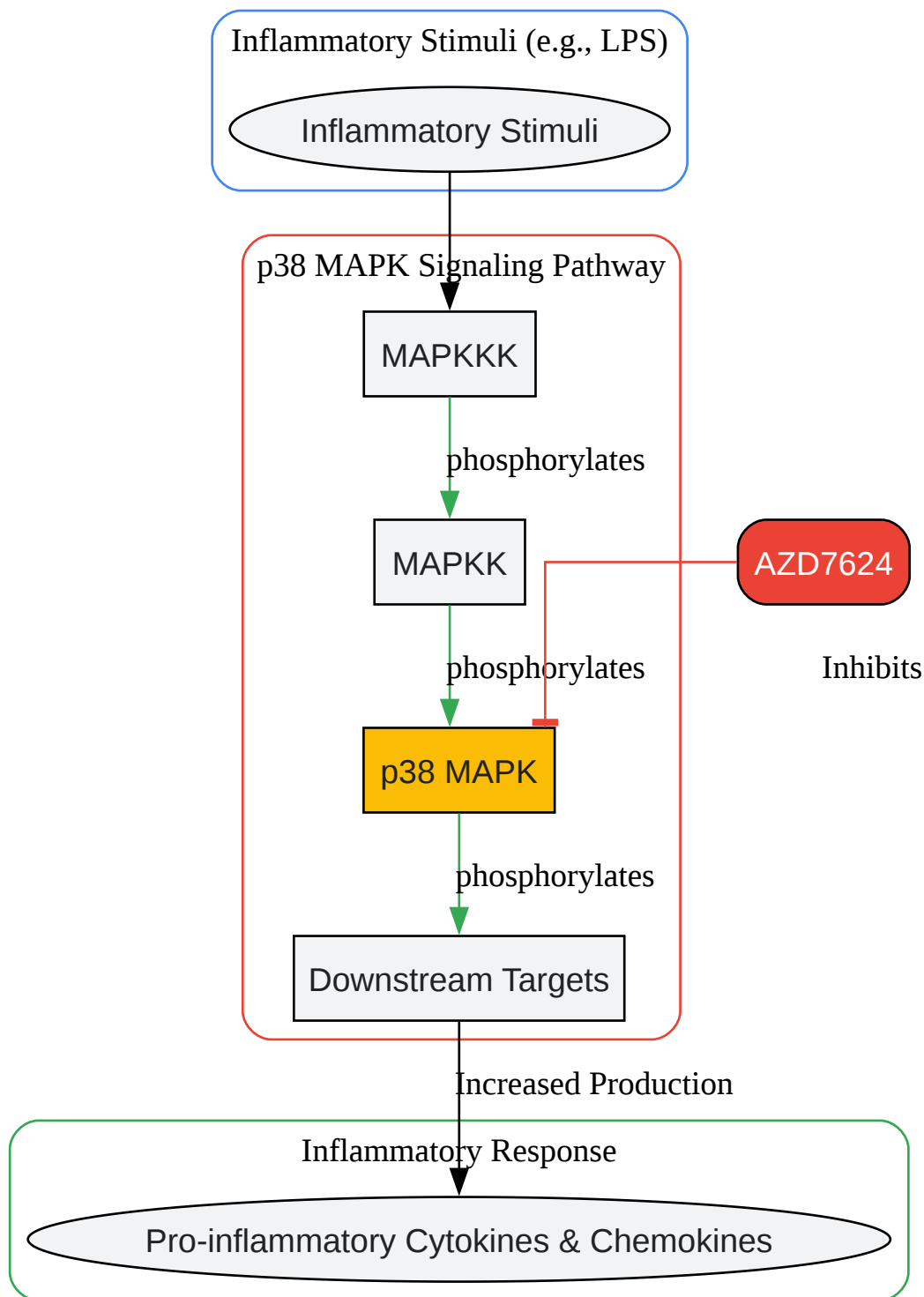
AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms, developed as an inhaled therapy for chronic obstructive pulmonary disease (COPD).^{[1][2]} This document provides an in-depth technical guide on the pharmacodynamics of inhaled **AZD7624**, summarizing key preclinical and clinical findings. It details the drug's mechanism of action, its effects on inflammatory mediators, and the experimental protocols used to evaluate its activity. Despite demonstrating significant anti-inflammatory effects in proof-of-concept studies, **AZD7624** ultimately failed to show clinical benefit in reducing exacerbations in patients with COPD.^{[3][4]}

Mechanism of Action

AZD7624 is a small molecule that inhibits the p38 MAPK signaling pathway, a key cascade in the inflammatory response.^[2] Specifically, p38 α MAPK is highly expressed and activated in the lung tissue of COPD patients, particularly in alveolar macrophages and epithelial cells, correlating with the severity of lung function impairment and inflammation.^{[3][5]}

Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK phosphorylates downstream targets, leading to the stabilization of mRNA and subsequent increased production of pro-inflammatory cytokines and chemokines like tumor necrosis factor-

α (TNF- α), interleukin-6 (IL-6), and macrophage inflammatory protein-1 β (MIP-1 β).^{[2][5]} By inhibiting p38 α and p38 β , **AZD7624** effectively suppresses this inflammatory cascade.^{[1][5]}



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Figure 1: Simplified signaling pathway of p38 MAPK and the inhibitory action of **AZD7624**.

Preclinical and In Vitro Pharmacodynamics

Preclinical studies established the potency and selectivity of **AZD7624**.

Table 1: In Vitro Potency of **AZD7624**

Target	IC50	Cell Type	Stimulus	Cytokine Inhibition (IC50)
Human MAPK14 (p38α)	0.1 nM	-	-	-
TNFα release	~3.5 nM	Human PBMCs	-	-
p38α MAPK	-	Human Alveolar Macrophages	LPS	-
p38β MAPK	-	Human Alveolar Macrophages	LPS	-
p38γ MAPK	>10,000-fold selectivity vs p38α	-	-	-
p38δ MAPK	>10,000-fold selectivity vs p38α	-	-	-
TNFα release	pIC50u: 8.4	Human mononuclear cells	LPS	-
TNFα release	pIC50u: 8.7 (full inhibition)	Whole blood	LPS	-
TNFα release	pIC50u: 9.0 (partial inhibition)	Alveolar macrophages	LPS	-

Data sourced from AstraZeneca Open Innovation and Patel NR, et al. (2018).[\[1\]](#)[\[5\]](#)

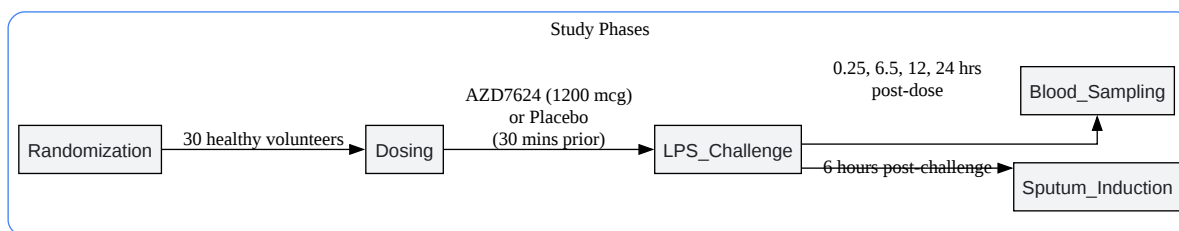
AZD7624 demonstrated high potency against the α and β isoforms of p38 MAPK, with significantly lower activity against the γ and δ forms.[1][5] It effectively inhibited the release of TNF- α from human peripheral blood mononuclear cells (PBMCs).[1] Furthermore, studies on human alveolar macrophages stimulated with LPS confirmed that p38 α was the predominantly activated isoform, which was effectively inhibited by **AZD7624**. [5] In rats, inhaled **AZD7624** resulted in a five times higher dose-adjusted lung exposure compared to intravenous administration.[6]

Clinical Pharmacodynamics: LPS Challenge Study

A key clinical study evaluated the pharmacodynamic effects of inhaled **AZD7624** in healthy volunteers following a lipopolysaccharide (LPS) challenge, a model used to induce a controlled inflammatory response.[7][8]

Experimental Protocol: LPS Challenge Study

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.[7]
- Participants: 30 healthy volunteers.[7]
- Intervention: A single inhaled dose of **AZD7624** (1200 mcg) or placebo was administered 30 minutes prior to the LPS challenge.[7][8]
- LPS Challenge: Inhalation of LPS to induce airway and systemic inflammation.[5]
- Sample Collection:
 - Sputum induction was performed 6 hours after the LPS challenge (6.5 hours post-dose). [7]
 - Blood samples were collected at 0.25, 6.5, 12, and 24 hours post-dose.[7][8]
- Primary Outcome: Change in sputum neutrophil counts.[5]
- Secondary and Exploratory Outcomes: Changes in various inflammatory biomarkers in sputum and blood, including TNF- α , IL-6, IL-8, MIP-1 β , and C-reactive protein (CRP).[5][7]



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Figure 2: Experimental workflow of the LPS challenge study in healthy volunteers.

Results: Effect on Inflammatory Markers

Inhaled **AZD7624** demonstrated a marked reduction in both lung and systemic inflammatory markers induced by the LPS challenge.

Table 2: Pharmacodynamic Effects of Inhaled **AZD7624** (1200 mcg) in LPS Challenge Study

Biomarker	Sample Type	% Attenuation/Reduction vs. Placebo
Neutrophil Differential Increase	Sputum	56.8% (p<0.001)
TNF- α	Sputum	85.4% (p<0.001)
IL-6	Sputum	76.5%
MIP-1 β	Sputum	69.5%
IL-8	Sputum	Significantly Reduced
Neutrophil Differential Increase	Blood	43.5% (at 12 hours)
IL-6	Blood	70% (at 12 hours)
MIP-1 β	Blood	Completely Inhibited (at 6.5 hours)
C-Reactive Protein (CRP)	Blood	93%

Data sourced from Patel N, et al. (2015) and Patel NR, et al. (2018).[\[5\]](#)[\[7\]](#)

These results confirmed that inhaled **AZD7624** could effectively engage its target in the lungs and produce a significant local and systemic anti-inflammatory effect.[\[5\]](#)[\[7\]](#) The reduction in sputum TNF- α by 85% was achieved with a mean unbound plasma concentration of 0.3 nmol/l, which is substantially lower than its unbound potency (pIC50u), indicating high lung exposure and minimal systemic exposure.[\[6\]](#)

Clinical Efficacy in COPD

Despite the promising pharmacodynamic effects, a subsequent Phase II "Proof of Principle" study in patients with moderate to severe COPD and a history of exacerbations did not show a clinical benefit for **AZD7624** compared to placebo.[\[4\]](#)[\[5\]](#) There was no statistically significant difference in the time to the first moderate or severe exacerbation.[\[4\]](#)[\[5\]](#)

Safety and Tolerability

Inhaled **AZD7624** was generally well-tolerated in clinical trials, with doses ranging from 580 μ g to 2030 μ g.[\[1\]](#) The pharmacokinetic profile showed rapid absorption (Tmax = 5 mins) and a long

terminal half-life of 34 to 72 hours.[1] No clinically significant changes in laboratory parameters, ECG, or vital signs were observed.[1]

Conclusion

Inhaled **AZD7624** is a potent inhibitor of p38 α / β MAPK that demonstrated significant and robust anti-inflammatory effects in both preclinical models and a clinical LPS challenge study in healthy volunteers. It effectively suppressed key inflammatory cytokines and cellular responses in both the lungs and systemically. However, this profound pharmacodynamic activity did not translate into clinical efficacy in a patient population with COPD, as it failed to reduce the rate of exacerbations.[4][5] The development of **AZD7624** for COPD was subsequently discontinued.[9] The disconnect between the potent anti-inflammatory effects and the lack of clinical benefit highlights the complex pathophysiology of COPD and the challenges in targeting its inflammatory component.

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